molecular formula C13H24 B14700054 1-Heptylcyclohexene CAS No. 15232-86-7

1-Heptylcyclohexene

Cat. No.: B14700054
CAS No.: 15232-86-7
M. Wt: 180.33 g/mol
InChI Key: XDUFGMTUKHRHSO-UHFFFAOYSA-N
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Description

1-Heptylcyclohexene (CAS 15232-86-7) is an organic compound featuring a cyclohexene ring substituted with a heptyl group at the 1-position. Its molecular formula is C₁₃H₂₄, with a molecular weight of 178.87 g/mol .

Properties

CAS No.

15232-86-7

Molecular Formula

C13H24

Molecular Weight

180.33 g/mol

IUPAC Name

1-heptylcyclohexene

InChI

InChI=1S/C13H24/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h11H,2-10,12H2,1H3

InChI Key

XDUFGMTUKHRHSO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CCCCC1

Origin of Product

United States

Preparation Methods

The synthesis of 1-Heptylcyclohexene can be achieved through various synthetic routes. One common method involves the alkylation of cyclohexene with heptyl halides under the presence of a strong base . The reaction typically requires an inert atmosphere and elevated temperatures to proceed efficiently. Industrial production methods may involve catalytic hydrogenation of heptyl-substituted cyclohexadienes or other related intermediates .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features of 1-heptylcyclohexene with structurally related cyclohexene derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group(s)
This compound 15232-86-7 C₁₃H₂₄ 178.87 Cyclohexene, heptyl chain
1-Phenylcyclohexene 771-98-2 C₁₂H₁₄ 158.24 Cyclohexene, phenyl group
1-Acetylcyclohexene 932-66-1 C₈H₁₂O 124.18 Cyclohexene, acetyl group
4-Heptylcyclohexanone 16618-75-0 C₁₃H₂₄O 196.33 Cyclohexanone, heptyl chain
Undecylcyclohexane 54105-66-7 C₁₇H₃₄ 238.45 Saturated cyclohexane, undecyl chain

Key Observations :

  • This compound and Undecylcyclohexane share long alkyl chains, but the former’s unsaturated cyclohexene ring increases reactivity .
  • 1-Phenylcyclohexene and 1-Acetylcyclohexene introduce aromatic or electron-withdrawing groups, altering polarity and reaction pathways .
  • 4-Heptylcyclohexanone contains a ketone group, enabling hydrogen bonding and nucleophilic reactions .

Physical Properties

  • Solubility: this compound and Undecylcyclohexane are hydrophobic due to their long alkyl chains, favoring non-polar solvents . 1-Acetylcyclohexene and 4-Heptylcyclohexanone exhibit higher polarity, enhancing solubility in polar aprotic solvents .
  • Boiling/Melting Points: Longer chains (e.g., heptyl, undecyl) increase boiling points. For example, 4-Heptylcyclohexanone (MW 196.33) likely has a higher boiling point than this compound due to ketone polarity .

Chemical Reactivity

  • Alkene Reactivity :
    • This compound undergoes addition reactions (e.g., hydrogenation, halogenation) at the double bond. Similar to 1-ethylcyclohexene, it may participate in alkoxylation to form ether derivatives .
    • 1-Phenylcyclohexene ’s aromatic ring facilitates electrophilic substitution (e.g., nitration, sulfonation) .
  • Ketone Reactivity: 4-Heptylcyclohexanone undergoes typical ketone reactions, such as nucleophilic addition (e.g., Grignard reactions) and oxidation .
  • Saturated Analog :
    • Undecylcyclohexane is chemically inert compared to unsaturated derivatives, making it suitable for lubricants or solvents .

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